molecular formula C19H22FN3O3S B2673242 N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 923121-74-8

N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2673242
M. Wt: 391.46
InChI Key: BLINVBGASCUGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, also known as Fmoc-Thiophene-Morpholine-Oxalamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been extensively studied for its ability to inhibit certain enzymes, making it a promising candidate for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamidene-Morpholine-Oxalamide involves its ability to bind to and inhibit the activity of certain enzymes. This compound has been shown to bind to the active site of enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a reduction in disease progression and symptoms.

Biochemical And Physiological Effects

N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamidene-Morpholine-Oxalamide has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit certain enzymes, this compound has been shown to have anti-inflammatory and antioxidant properties. These effects may contribute to its potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One advantage of using N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamidene-Morpholine-Oxalamide in lab experiments is its ability to inhibit the activity of specific enzymes. This allows researchers to study the effects of enzyme inhibition on disease processes and to identify potential therapeutic targets. However, one limitation of using this compound is its specificity for certain enzymes. This may limit its usefulness in studying other disease processes.

Future Directions

There are several future directions for research on N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamidene-Morpholine-Oxalamide. One potential area of study is the development of more specific inhibitors that target specific enzymes involved in disease processes. Additionally, further research is needed to determine the safety and efficacy of this compound in animal and human studies. Finally, the potential applications of N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamidene-Morpholine-Oxalamide in drug discovery and development should be further explored.

Synthesis Methods

The synthesis of N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamidene-Morpholine-Oxalamide involves a multistep process that begins with the reaction of 4-fluorobenzylamine with thiophene-2-carboxylic acid. This reaction yields 4-fluorobenzyl thiophene-2-carboxylate, which is then reacted with morpholine in the presence of a catalyst to produce 4-fluorobenzyl thiophene-2-carboxylate morpholine salt. The final step involves the reaction of this compound with oxalyl chloride to produce N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamidene-Morpholine-Oxalamide.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamidene-Morpholine-Oxalamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to inhibit the activity of certain enzymes, including proteases and kinases, which are involved in various disease processes. For example, N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamidene-Morpholine-Oxalamide has been shown to inhibit the activity of the protease cathepsin L, which is involved in the progression of cancer and other diseases.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c20-15-5-3-14(4-6-15)12-21-18(24)19(25)22-13-16(17-2-1-11-27-17)23-7-9-26-10-8-23/h1-6,11,16H,7-10,12-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLINVBGASCUGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.